D-Histidine - 351-50-8

D-Histidine

Catalog Number: EVT-249272
CAS Number: 351-50-8
Molecular Formula: C6H9N3O2
Molecular Weight: 155.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
D-histidine is an optically active form of histidine having D-configuration. It has a role as a Saccharomyces cerevisiae metabolite. It is a D-alpha-amino acid and a histidine. It is a conjugate base of a D-histidinium(1+). It is a conjugate acid of a D-histidinate(1-). It is an enantiomer of a L-histidine. It is a tautomer of a D-histidine zwitterion.
D-Histidine is a natural product found in Saccharomyces cerevisiae with data available.

L-Histidine

Relevance: L-Histidine is the enantiomer of the target compound, D-histidine. Several studies have investigated the comparative transport and utilization of both enantiomers. For instance, research indicates that L-histidine uptake in rat lung microvascular endothelial cells occurs via a system N transport mechanism, whereas D-histidine uptake exhibits distinct characteristics, suggesting a different transport system. [] Additionally, both L-histidine and D-histidine have been shown to protect against zinc-induced neuronal death, although the underlying mechanisms may differ. [] Further research has explored the use of histidine decarboxylase for separating D-histidine from racemic mixtures. This enzyme specifically acts on L-histidine to produce histamine, enabling the isolation of D-histidine. []

alpha-Fluoromethylhistidine (FMH)

Relevance: FMH is structurally related to D-histidine and has been used to investigate the stereoselective pharmacokinetics of histidine analogs. Studies in rats demonstrated enantioselective distribution patterns for the enantiomers of FMH, with (S)-FMH showing prolonged brain penetration compared to (R)-FMH. In contrast, D-histidine exhibited a similar brain distribution profile to (S)-FMH, suggesting potential similarities in their transport mechanisms. []

2-Amino-2-norbornanecarboxylic acid (BCH)

Relevance: BCH is relevant to D-histidine research as it helped identify a secondary transport pathway for L-histidine. Inhibition of L-histidine uptake by BCH in sodium-free conditions indicated the involvement of a sodium-independent system L transport mechanism for L-histidine. Interestingly, D-histidine uptake was also reduced by BCH, suggesting a potential overlap in transport mechanisms for the two enantiomers. []

D-Methionine

Relevance: D-Methionine is relevant to D-histidine research because both D-amino acids are substrates for D-amino acid dehydrogenase in Salmonella typhimurium. Mutations in the dadA gene, which encodes for D-amino acid dehydrogenase, abolished the utilization of both D-histidine and D-methionine, indicating that this enzyme is crucial for the initial step of racemization for these D-amino acids. []

D-Alanine

Relevance: D-Alanine is relevant to D-histidine research as it influences the activity of D-amino acid dehydrogenase. In Salmonella typhimurium, the presence of D-alanine in growth media increased the activity of D-amino acid dehydrogenase, the enzyme responsible for the initial step in the racemization of D-histidine. [] This suggests a potential regulatory link between D-alanine availability and D-histidine utilization in this bacterium.

D-Lysine

Relevance: D-Lysine is structurally similar to D-histidine and was used in a study exploring modifications to the N-terminal amino acid of the eremomycin aglycone, an antibacterial peptide. While replacing the N-terminal N-methyl-D-leucine with D-lysine did not significantly alter the antibacterial activity, substitutions with D-histidine or D-tryptophan resulted in a loss of activity. [] This suggests a specific structural requirement at the N-terminus for the antibacterial activity of eremomycin aglycone and highlights the impact of side-chain variations among D-amino acids.

D-Glutamine

Relevance: D-Glutamine is relevant to D-histidine research because both D-amino acids are utilized differently by Fusobacterium nucleatum and Fusobacterium varium. F. varium can directly utilize D-glutamate, while F. nucleatum cannot and instead specifically utilizes D-histidine. [] Additionally, mass spectrometry analysis revealed that D-glutamine, along with D-histidine and D-phenylalanine, could form non-covalent complexes with glutathione. []

D-Serine

Relevance: D-Serine is relevant to D-histidine research due to its utilization by Fusobacterium species. Similar to D-histidine and D-glutamate, D-serine was found to be specifically utilized by F. varium but not by F. nucleatum. [] This suggests differences in the metabolic pathways of these closely related bacteria, particularly regarding their ability to utilize D-amino acids.

Urocanate

Relevance: Urocanate is relevant to D-histidine research because it can induce the enzyme system responsible for L-histidine degradation in a soil organism, similar to the induction caused by D-histidine. [] This suggests a potential shared regulatory mechanism or pathway for the metabolism of both L-histidine and D-histidine, involving urocanate as a key intermediate.

β-Alanyl-L-histidine (Carnosine)

Relevance: β-Alanyl-L-histidine is relevant to D-histidine research due to its ability to induce the L-histidine degradation system in a soil organism, similar to the induction by D-histidine. [] This suggests a possible interaction or overlap in the recognition mechanisms or metabolic pathways for these compounds, highlighting the importance of the histidine moiety in the induction process.

L-Histidyl-L-histidine

Relevance: L-Histidyl-L-histidine is relevant to D-histidine research because, like D-histidine, it can induce the enzyme system responsible for L-histidine degradation in a soil organism. [] This indicates a potential shared recognition mechanism or pathway for the metabolism of histidine-containing compounds, regardless of the chirality of the individual amino acids.

Overview

D-Histidine is a stereoisomer of the amino acid histidine, which plays a crucial role in various biological processes. Unlike its counterpart, L-histidine, D-histidine is less common in nature but holds significant potential in scientific applications, particularly in biochemistry and materials science. This article explores the various aspects of D-histidine, including its sources, classification, synthesis methods, molecular structure, chemical reactions, mechanisms of action, physical and chemical properties, and applications.

Source and Classification

D-Histidine can be derived from L-histidine through asymmetric transformation processes. It is classified as a non-essential amino acid and is often utilized in biochemical research due to its unique properties compared to L-histidine. The primary source for D-histidine synthesis is L-histidine itself, which can be obtained from various protein-rich foods or synthesized in laboratories.

Synthesis Analysis

Methods

The synthesis of D-histidine typically involves racemization of L-histidine. One notable method includes mixing L-histidine with tartaric acid and an aldehyde in an acetic acid medium. The reaction proceeds under controlled conditions to minimize water presence, which can hinder yield.

Technical Details

  1. Reaction Setup: A mixture of L-histidine (0.1 mole), tartaric acid (0.1 mole), and salicylic aldehyde (0.05 mole) is stirred in acetic acid at temperatures between 80-100 °C.
  2. Precipitation: After reaction completion, the mixture is cooled to allow crude D-histidine bitartrate to precipitate.
  3. Purification: The crude product undergoes partial purification to remove soluble impurities before being treated with sodium hydroxide and calcium chloride to isolate pure D-histidine .
Molecular Structure Analysis

Structure

D-Histidine has a molecular formula of C6H9N3O2C_6H_9N_3O_2. The structure features an imidazole side chain that is characteristic of histidine amino acids.

Data

  • Molar Mass: 155.17 g/mol
  • Density: Approximately 1.275 g/cm³
  • Melting Point: 193-197 °C
  • Solubility: Slightly soluble in dimethyl sulfoxide and methanol .
Chemical Reactions Analysis

D-Histidine participates in various chemical reactions typical of amino acids, including:

  1. Peptide Bond Formation: Like other amino acids, it can form peptide bonds with other amino acids during protein synthesis.
  2. Decarboxylation: Under certain conditions, D-histidine can undergo decarboxylation to produce histamine.
  3. Racemization: D-histidine can racemize back to L-histidine under specific conditions, making its stability important for applications .
Mechanism of Action

D-Histidine functions primarily through its interactions with enzymes and receptors in biological systems. Its mechanism includes:

  1. Enzyme Activity: D-Histidine can act as a substrate or inhibitor for various enzymes due to its structural similarities with L-histidine.
  2. Metal Ion Coordination: It can coordinate with metal ions, enhancing catalytic processes or stabilizing metal-containing compounds .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white solid
  • Refractive Index: Approximately 1.5700 (estimate)
  • Storage Conditions: Should be stored sealed in a dry environment at 2-8 °C .

Chemical Properties

  • pKa Value: Approximately 3.37 (predicted)
  • Flash Point: 269.6 °C
  • Vapor Pressure: Very low at 25 °C (9.89E-12 mmHg) indicating low volatility .
Applications

D-Histidine has several scientific uses:

  1. Biochemical Research: It serves as a model compound for studying enzyme mechanisms and protein interactions.
  2. Nanotechnology: D-Histidine-mediated synthesis of chiral nanoparticles has been explored for applications in enantioselective sensors and catalysis .
  3. Metal-Organic Frameworks: It is utilized in constructing metal-organic frameworks for selective sorption applications, particularly for carbon dioxide capture and ion sensing .
Synthesis and Biosynthetic Pathways of D-Histidine

Enzymatic and Non-Enzymatic Racemization Mechanisms

D-Histidine arises primarily through enzymatic racemization of the proteinogenic L-enantiomer. Two distinct classes of histidine racemases exist: pyridoxal 5'-phosphate (PLP)-dependent and cofactor-independent enzymes. PLP-dependent racemases utilize the cofactor to stabilize a quinonoid intermediate at the α-carbon, facilitating proton exchange to invert stereochemistry [6] [8]. In contrast, the recently discovered cofactor-independent histidine racemase (HisR) from Fusobacterium nucleatum employs a two-base mechanism with catalytic cysteine residues (Cys67 and Cys209) directly abstracting and reprotonating the α-hydrogen. This enzyme exhibits remarkable specificity for histidine, with a catalytic efficiency (~10,000× higher for L-His than L,L-lanthionine) and lacks activity against other chiral amino acids [8]. Crystal structures of Cys→Ser mutants reveal an open substrate-binding conformation, though the precise proton transfer geometry requires further elucidation [8].

Non-enzymatic racemization occurs under extreme physicochemical conditions (e.g., high pH or temperature), but its biological relevance is minimal. Such processes proceed through cyclic azlactone intermediates, which tautomerize to allow stereoinversion. However, these conditions are physiologically incompatible with cellular homeostasis [9].

Table 1: Properties of Histidine Racemases

PropertyPLP-Dependent RacemasesCofactor-Independent HisR
Cofactor RequirementPyridoxal 5'-phosphate (PLP)None
Catalytic ResiduesPLP-Lysine schiff baseCys67/Cys209 (F. nucleatum)
SpecificityBroad (e.g., Alr in P. putida acts on 9+ amino acids)Narrow (Histidine-specific)
Turnover (kcat/KM)Lower (e.g., P. putida Alr: 3.2 M⁻¹s⁻¹ for L-Ala)Higher (e.g., F. nucleatum HisR: ~10,000× preference for L-His vs. lanthionine)
Biological RoleCatabolic (e.g., dadA in S. typhimurium)Putative role in growth fitness (F. nucleatum)

Microbial Biosynthesis: Genetic and Metabolic Engineering Approaches

Microbial D-histidine production leverages native racemization pathways or engineered enantioselective systems. In Pseudomonas putida KT2440, broad-specificity alanine racemase (Alr) contributes to D-histidine generation alongside dedicated catabolic racemases (DadX). Genetic screens identified alr (PP3722) and dadX (PP5269) as key loci enabling D-amino acid utilization [2].

Metabolic engineering in Corynebacterium glutamicum—a workhorse for L-amino acid production—has focused on enhancing flux through the histidine pathway. Strategies include:

  • Overexpression of feedback-resistant enzymes: Mutated ATP phosphoribosyltransferase (HisG) insensitive to histidine inhibition elevates L-His titers to 23 g/L, indirectly supporting D-His pools via racemization [1].
  • Promoter optimization: Engineering strong constitutive promoters upstream of his operons (hisGDCBHAF, hisIE) boosts transcript levels of biosynthesis genes [1].
  • Transport engineering: Modifying histidine uptake/export systems minimizes futile cycling and maximizes extracellular accumulation [1] [10].

However, direct D-histidine overproduction remains underexplored. Co-expression of F. nucleatum HisR with C. glutamicum L-His hyper-producers represents a promising yet untapped approach for chiral-specific D-His synthesis.

Comparative Analysis of D- vs. L-Histidine Production in Prokaryotic Systems

D- and L-histidine biosynthesis diverge significantly in pathway architecture, regulation, and physiological roles:

  • Pathway Initiation:
  • L-Histidine: Requires 10 enzymatic steps starting from phosphoribosyl pyrophosphate (PRPP) and ATP. The first enzyme, ATP-phosphoribosyltransferase (HisG), is feedback-inhibited by L-His [1] [3] [5].
  • D-Histidine: No de novo pathway exists; produced solely via post-synthetic racemization of L-His [6] [8].

  • Genetic Organization:

  • L-Histidine: Genes are clustered in operons (e.g., hisGDCBHAF in C. glutamicum), facilitating coordinated expression under amino acid starvation [1] [5].
  • D-Histidine: Racemase genes (alr, dadX, hisR) are typically monocistronic or context-dependent (e.g., dadA in S. typhimurium is near hemA [6]).

  • Regulatory Mechanisms:

  • L-Histidine: Subject to transcriptional attenuation (e.g., his operon in Enterobacteria) and feedback inhibition [5].
  • D-Histidine: Racemase expression is inducible by substrate availability (e.g., L-Ala induces dadX in P. putida) [2] [6].

  • Production Scale:

  • L-Histidine: Industrially produced at >10,000 tons/year via engineered C. glutamicum [1].
  • D-Histidine: No large-scale production reported; lab-scale yields rely on in vitro enzymatic conversion or microbial biotransformation [7] [9].

Role of Histidine Racemases in Chirality-Specific Metabolic Networks

Histidine racemases integrate into specialized metabolic networks where D-histidine serves distinct biological functions:

  • Biofilm Dynamics: D-Histidine disrupts Pseudomonas aeruginosa biofilms by downregulating quorum-sensing (QS) genes (lasI, lasR, rhlI, rhlR) and extracellular matrix components. It reduces pyocyanin production by 40%, alginate by 35%, and proteolytic activity by 45% at 50 mM, impairing biofilm maturation and enhancing antibiotic penetration [7]. Synergy with aminoglycosides (e.g., amikacin) reduces biofilm viability 100-fold compared to antibiotic alone [7].

  • Peptidoglycan Engineering: In Fusobacterium nucleatum, D-histidine potentially contributes to lanthionine-based peptidoglycan cross-linking—a rare alternative to DAP-type linkages. HisR knockout delays exponential growth, suggesting D-His supports cell wall integrity under stress [8].

  • Metallophore Biosynthesis: Staphylococcus aureus CntK—a cofactor-independent histidine racemase homolog—generates D-His for staphylopine (broad-spectrum metallophore) assembly. Though F. nucleatum HisR shares only 28% identity with CntK, analogous roles in metal homeostasis are plausible [8].

  • Enzymatic Resistance: Incorporation of D-histidine into antimicrobial peptides (e.g., Verticillium kibiense poly(arginyl-histidine)) confers resistance to proteolysis. Fungal peptides contain 85% D-His versus synthetic L-His analogs, enhancing their environmental persistence [9].

  • Host-Pathogen Conflict: During Mycobacterium tuberculosis infection, host IFN-γ upregulates histidine-degrading enzymes (histidase, histidine decarboxylase) to deplete L-His pools. Pathogen histidine biosynthesis (hisB, hisD, hisN) counters this starvation response, enabling survival. Auxotrophs (ΔhisD) show 100-fold lower lung burdens in wild-type mice but proliferate in IFN-γ⁻/⁻ hosts [10].

Properties

CAS Number

351-50-8

Product Name

D-Histidine

IUPAC Name

(2R)-2-amino-3-(1H-imidazol-5-yl)propanoic acid

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

InChI

InChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11)/t5-/m1/s1

InChI Key

HNDVDQJCIGZPNO-RXMQYKEDSA-N

SMILES

C1=C(NC=N1)CC(C(=O)O)N

Synonyms

D-Histidine;351-50-8;H-D-His-OH;(R)-2-Amino-3-(1H-imidazol-4-yl)propanoicacid;D-Histidin;D-His;(2R)-2-amino-3-(1H-imidazol-5-yl)propanoicacid;(R)-2-Amino-3-(4-imidazolyl)propionicacid;CHEBI:27947;D-alpha-Amino-beta-(4-imidazolyl)propionicacid;(2R)-2-amino-3-(1H-imidazol-4-yl)propanoicacid;ST069340;D-His-OH;D-Histamine;Poly-L-histidine;PubChem12316;2ez7;AC1L2FID;AC1Q4UAU;AC1Q5R0N;SCHEMBL59365;KSC222G6N;H3751_SIGMA;P2534_SIGMA;P9386_SIGMA

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)N

Isomeric SMILES

C1=C(NC=N1)C[C@H](C(=O)O)N

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